L-Lysine, L-arginylglycyl-L-asparaginyl-
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Overview
Description
L-Lysine, L-arginylglycyl-L-asparaginyl- is a complex peptide composed of the amino acids lysine, arginine, glycine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginylglycyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using TFA (Trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-arginylglycyl-L-asparaginyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be used to produce L-lysine through solid-state fermentation using agricultural by-products .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, L-arginylglycyl-L-asparaginyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the lysine and arginine residues.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various chemical reagents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can result in the formation of reduced peptide bonds.
Scientific Research Applications
L-Lysine, L-arginylglycyl-L-asparaginyl- has numerous applications in scientific research:
Chemistry: Used as a building block for more complex peptides and proteins.
Biology: Studied for its role in protein synthesis and cellular functions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and antimicrobial properties.
Industry: Utilized in the production of biopolymers and as a component in various biochemical assays
Mechanism of Action
The mechanism of action of L-Lysine, L-arginylglycyl-L-asparaginyl- involves its interaction with various molecular targets and pathways:
Lysine: Plays a role in protein synthesis and calcium absorption.
Arginine: Involved in nitric oxide synthesis and immune function.
Glycine: Acts as a neurotransmitter and is involved in collagen synthesis.
Asparagine: Participates in protein synthesis and ammonia detoxification
Comparison with Similar Compounds
Similar Compounds
L-Arginine: Similar in structure and function, involved in nitric oxide synthesis.
L-Lysine: Essential amino acid, important for protein synthesis.
L-Asparagine: Non-essential amino acid, involved in protein synthesis and ammonia detoxification.
Properties
CAS No. |
586950-39-2 |
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Molecular Formula |
C18H35N9O6 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H35N9O6/c19-6-2-1-5-11(17(32)33)27-16(31)12(8-13(21)28)26-14(29)9-25-15(30)10(20)4-3-7-24-18(22)23/h10-12H,1-9,19-20H2,(H2,21,28)(H,25,30)(H,26,29)(H,27,31)(H,32,33)(H4,22,23,24)/t10-,11-,12-/m0/s1 |
InChI Key |
DUZPNUFYUNTVQB-SRVKXCTJSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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